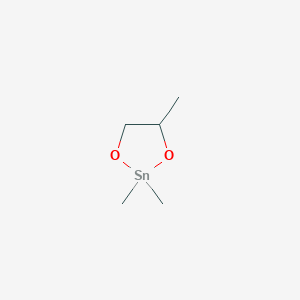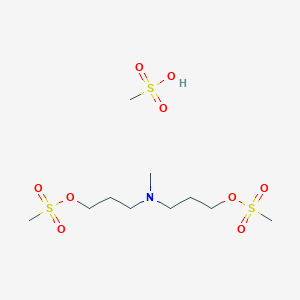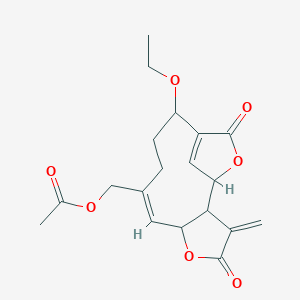
Cinerenin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinerenin acetate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This compound, in particular, is a sesquiterpene lactone ester, which means it is derived from sesquiterpene lactones, a group of naturally occurring compounds known for their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinerenin acetate typically involves the esterification of cinerenin with acetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
Cinerenin+Acetic AcidAcid CatalystCinerenin Acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process by providing a reusable and easily separable catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Cinerenin acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield cinerenin and acetic acid.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Cinerenin and acetic acid.
Reduction: The corresponding alcohol.
Oxidation: Carboxylic acids or other oxidized products.
Substitution: Different esters or amides.
Applications De Recherche Scientifique
Cinerenin acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the synthesis of other valuable compounds and as a fragrance ingredient in perfumes and cosmetics.
Mécanisme D'action
The biological effects of cinerenin acetate are primarily attributed to its ability to interact with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Cinerenin acetate can be compared to other sesquiterpene lactone esters, such as parthenolide acetate and artemisinin acetate. While these compounds share similar structural features, this compound may exhibit unique biological activities due to differences in its molecular structure. For example, it may have a different binding affinity for specific enzymes or receptors, leading to distinct pharmacological effects.
List of Similar Compounds
- Parthenolide acetate
- Artemisinin acetate
- Costunolide acetate
- Dehydrocostus lactone acetate
Propriétés
Numéro CAS |
56650-63-6 |
|---|---|
Formule moléculaire |
C19H22O7 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[(7E)-11-ethoxy-3-methylidene-4,13-dioxo-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-7,12(15)-dien-8-yl]methyl acetate |
InChI |
InChI=1S/C19H22O7/c1-4-23-14-6-5-12(9-24-11(3)20)7-15-17(10(2)18(21)25-15)16-8-13(14)19(22)26-16/h7-8,14-17H,2,4-6,9H2,1,3H3/b12-7+ |
Clé InChI |
IAHRRUNNPWEGOH-KPKJPENVSA-N |
SMILES isomérique |
CCOC1CC/C(=C\C2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)/COC(=O)C |
SMILES canonique |
CCOC1CCC(=CC2C(C3C=C1C(=O)O3)C(=C)C(=O)O2)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


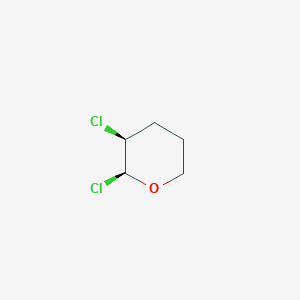
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
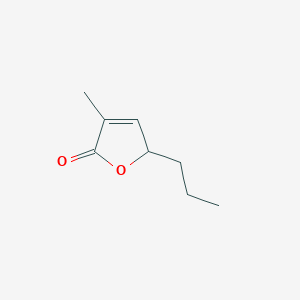

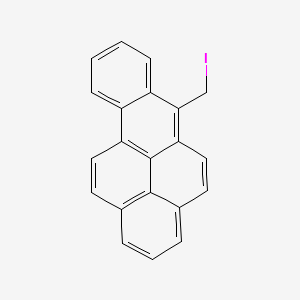
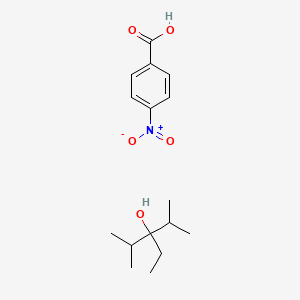

![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
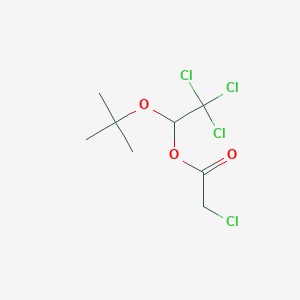
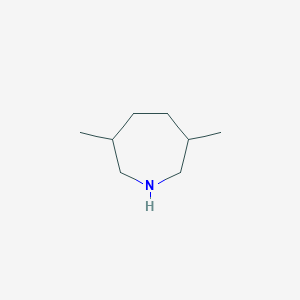
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
